2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione is a versatile organosilane compound. It is characterized by the presence of a triethoxysilyl group attached to a propyl chain, which is further connected to an isoindole-1,3-dione moiety. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-(triethoxysilyl)propylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are useful in the formation of polymeric networks.
Scientific Research Applications
2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.
Biology: The compound is utilized in the modification of biomolecules for immobilization on solid supports, which is essential in biosensor development.
Medicine: It is employed in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Mechanism of Action
The mechanism of action of 2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These bonds are crucial in the formation of stable polymeric networks. The isoindole-1,3-dione moiety can interact with various molecular targets through hydrogen bonding and van der Waals interactions, facilitating the immobilization of biomolecules and enhancing the stability of drug delivery systems .
Comparison with Similar Compounds
2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds such as:
3-(Triethoxysilyl)propyl isocyanate: This compound also contains a triethoxysilyl group but has an isocyanate functional group instead of an isoindole-1,3-dione moiety.
3-(Trimethoxysilyl)propyl methacrylate: This compound has a trimethoxysilyl group and a methacrylate functional group.
The uniqueness of this compound lies in its ability to form stable siloxane bonds and its versatile reactivity with various nucleophiles, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
2-(3-triethoxysilylpropyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5Si/c1-4-21-24(22-5-2,23-6-3)13-9-12-18-16(19)14-10-7-8-11-15(14)17(18)20/h7-8,10-11H,4-6,9,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVQWQIWKHILJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C(=O)C2=CC=CC=C2C1=O)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60765027 | |
Record name | 2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60765027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113402-98-5 | |
Record name | 2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113402-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60765027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[3-(triethoxysilyl)propyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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